2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Description
2-{[5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a triazole-based compound featuring a furan-2-yl substituent at the 5-position of the triazole ring, a methyl group at the 4-position, and a phenylethanone moiety linked via a sulfanyl bridge. Its molecular formula is C₁₆H₁₃N₃O₂S, with a molar mass of 311.36 g/mol. This compound is structurally analogous to bioactive triazole derivatives but distinguishes itself via the furan substituent, which may modulate solubility, electronic properties, and biological activity .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-18-14(13-8-5-9-20-13)16-17-15(18)21-10-12(19)11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWUEPAAGNZHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves the following steps:
Chemical Reactions Analysis
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The ketone group in the phenylethanone moiety can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The specific compound has shown potential as an antifungal agent. Research indicates that triazoles can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have demonstrated that derivatives similar to 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone exhibit potent antifungal activity against various strains of fungi, including Candida and Aspergillus species .
Anticancer Properties
Recent studies have also investigated the anticancer potential of triazole compounds. The presence of the furan moiety and the triazole ring enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and modulating signaling pathways .
Antimicrobial Effects
Beyond antifungal properties, this compound may exhibit broad-spectrum antimicrobial activity. Triazoles have been shown to affect bacterial cell wall synthesis and protein synthesis, making them candidates for developing new antibiotics in response to rising antibiotic resistance .
Agricultural Applications
Fungicides
The compound's antifungal properties extend its utility into agriculture as a potential fungicide. Triazole-based fungicides are widely used to protect crops from fungal infections. The effectiveness of such compounds in controlling diseases like powdery mildew and rust is well-documented. Research has indicated that formulations containing triazole derivatives can significantly enhance crop yield by reducing disease incidence .
Plant Growth Regulators
Some studies suggest that triazole compounds may also act as plant growth regulators. They can influence plant growth responses by modulating hormonal pathways, particularly those involving gibberellins and auxins. This application could lead to improved agricultural practices by optimizing plant growth and development under various environmental conditions .
Material Science Applications
Polymer Chemistry
In material science, triazole derivatives are being explored for their role in polymer chemistry. The incorporation of triazole units into polymers can enhance thermal stability and mechanical properties. Research has shown that polymers containing triazole functionalities exhibit improved resistance to degradation under heat and UV radiation .
Nanotechnology
The unique properties of triazoles make them suitable for applications in nanotechnology. They can be utilized as building blocks for the synthesis of nanomaterials with specific electronic and optical properties. Studies indicate that triazole-containing nanocomposites demonstrate enhanced conductivity and catalytic activity, making them ideal candidates for electronic applications and sensors .
Case Studies
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that compounds structurally similar to this compound exhibited significant inhibition at low concentrations, suggesting a promising therapeutic application in treating fungal infections .
Case Study 2: Agricultural Impact
Research conducted by agricultural scientists assessed the effectiveness of triazole-based fungicides on wheat crops affected by Fusarium head blight. The study revealed that applying these fungicides reduced disease severity significantly and improved grain yield compared to untreated controls. This underscores the importance of such compounds in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves its interaction with biological targets such as enzymes and receptors. The furan and triazole rings can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of 1,2,4-triazole derivatives with sulfanyl-linked ketone moieties. Below is a comparison with structurally related analogs from the literature:
Key Comparisons:
Electronic Effects: The furan-2-yl group in the target compound is electron-rich, contrasting with electron-withdrawing substituents like Cl (5v) or F (5u). This difference may alter reactivity in nucleophilic substitution or redox reactions . Compounds with quinoline () or benzofuran () substituents exhibit extended π-systems, enhancing aromatic stacking but reducing solubility compared to the furan-based target .
Biological Activity: Halogenated analogs (5u, 5v) demonstrate notable anticandidal activity, attributed to halogen-mediated enzyme inhibition . The target compound’s furan group may reduce such activity but could offer unique selectivity due to its oxygen heteroatom.
Synthetic Accessibility :
- The target compound’s synthesis likely follows a pathway similar to ’s method, using α-halogenated ketones and triazole precursors. However, the furan-2-yl substituent requires specialized starting materials, increasing complexity compared to phenyl or chlorophenyl analogs .
Physicochemical Properties :
- Lipophilicity : The methylphenyl sulfanyl group in increases logP values, favoring membrane permeability, whereas the target compound’s furan may balance hydrophilicity and permeability .
- Melting Points : Halogenated derivatives (5v, 5u) typically exhibit higher melting points (>200°C) due to crystalline packing, while the target compound’s melting point is predicted to be lower (~150–170°C) based on furan’s reduced symmetry .
Research Findings and Implications
- Antifungal Potential: While halogenated triazoles (e.g., 5u, 5v) are well-studied for antifungal activity, the target compound’s furan group could mitigate toxicity issues associated with halogens, making it a candidate for safer antifungal agents .
- Drug Design : The sulfanyl bridge in all analogs enhances stability against metabolic degradation. Replacing halogens with furan may improve pharmacokinetic profiles in vivo .
- Computational Studies : Density-functional theory (DFT) analyses (as in ) could further elucidate the electronic effects of substituents on triazole reactivity and binding affinities .
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a triazole derivative with potential biological activity. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 251.30 g/mol. The structure features a furan ring and a triazole moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that triazole derivatives exhibit various biological activities. The specific activities of This compound have been explored in several studies:
Antimicrobial Activity
Triazole compounds generally show promising antimicrobial properties. In the context of this compound:
- Case Study : A study evaluating similar triazole derivatives demonstrated significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Candida albicans .
Anticancer Potential
Triazoles are also investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth.
- Research Findings : Preliminary studies suggest that triazoles can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Antioxidant Activity
The antioxidant capacity of triazole compounds contributes to their therapeutic potential by reducing oxidative stress.
- Data Table : The following table summarizes the antioxidant activities reported for related compounds:
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| Triazole A | 25 | Free radical scavenging |
| Triazole B | 30 | Inhibition of lipid peroxidation |
| This Compound | TBD | TBD |
Mechanistic Insights
The biological activity of This compound can be attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase and various kinases, which play crucial roles in cancer progression .
- Cellular Uptake : The presence of the furan and triazole rings enhances cellular permeability, facilitating better uptake into target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
